1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine
Overview
Description
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0859111 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropharmacological Effects
One study investigated the disposition and pharmacological effects of m-Chlorophenylpiperazine (CPP), a compound structurally related to 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine. The research found CPP to be a potent inhibitor of serotonin binding to membrane receptors from the rat brain, suggesting its utility as a serotonin receptor agonist. This activity was further supported by its in vivo effects, such as dose-related decreases in 5-hydroxyindoleacetic acid concentration and increases in corticosterone concentration in rat serum, implying potential research applications in understanding serotonin's role in various neurological and psychological conditions (Fuller et al., 1981).
Anticancer Properties
Another study on new 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents, including compounds with substituted piperazines, highlighted their cytotoxic potential against cancer cell lines. The research demonstrated the selective cytotoxicity of these compounds towards cancerous cells over normal cells and their ability to induce cell cycle arrest and apoptotic cell death. Such findings underscore the therapeutic potential of these compounds in cancer treatment, providing a foundation for further research into their mechanisms of action and efficacy in vivo (El-Masry et al., 2022).
Antipsychotic Activity
Research into conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities revealed compounds with potential as atypical antipsychotics. These studies indicate the possibility of developing effective antipsychotic drugs with a lower propensity to induce extrapyramidal side effects, demonstrating the significant therapeutic potential of these compounds in treating psychiatric disorders (Raviña et al., 1999).
Antimicrobial Activities
Compounds with thieno[3,2-d]pyrimidine scaffolds were synthesized and demonstrated potent antimicrobial activities against both Gram-negative and Gram-positive bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Hafez et al., 2016).
Properties
IUPAC Name |
[5-(2-chlorophenyl)thiophen-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-6-2-1-5-15(16)17-8-9-18(26-17)20(25)24-13-11-23(12-14-24)19-7-3-4-10-22-19/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNWDUUQAPTEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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